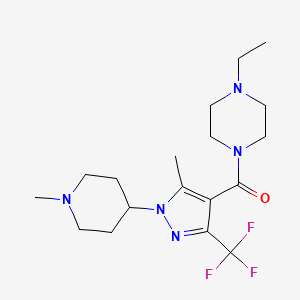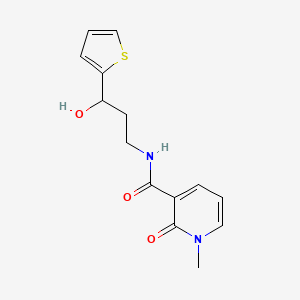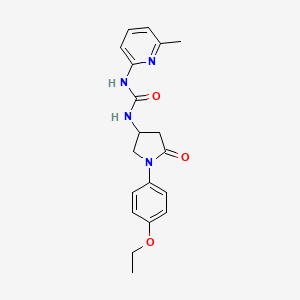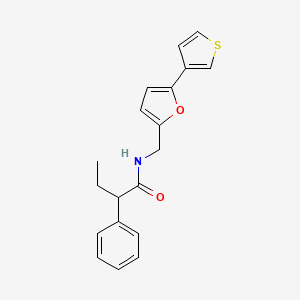![molecular formula C18H21BrN4O3S B2886419 N-[3'-acetyl-5-bromo-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide CAS No. 905787-66-8](/img/structure/B2886419.png)
N-[3'-acetyl-5-bromo-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups and structural features. It includes an acetyl group, a bromo group, a methylbutyl group, and a spiro[indole-3,2’-[1,3,4]thiadiazole] moiety. These groups and the overall structure suggest that this compound could have interesting chemical and biological properties .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Heterocyclic compounds, including those related to the spiro[indole-thiazolidinone] scaffold, have been synthesized using Brønsted acidic ionic liquids. These compounds demonstrate potential as antihistamine agents, suggesting a pathway for the exploration of related structures for biological activity (Arya, Rawat, Dandia, & Sasai, 2012).
- A novel synthesis approach involving the extraction of isatin from Couroupita guianesis and its transformation into a heterocyclic spiro derivative showcases the utility of natural compounds in the development of complex heterocyclic structures, potentially including derivatives of the specified compound (Tripathi & Sonawane, 2013).
Antimicrobial and Anticancer Applications
- Spiro[indoline-thiazolidine]-based compounds have been investigated for their p53 modulatory effects, with certain derivatives showing significant antiproliferative activity against human tumor cell lines. This highlights the potential of spiro compounds in cancer research (Bertamino et al., 2013).
- New dihydro-1,3,4-thiadiazole derivatives have demonstrated antimicrobial activity, suggesting that modifications to the thiadiazole moiety can yield potent antimicrobial agents. This opens avenues for the compound to be explored for similar applications (Moustafa, Ahmed, El-wassimy, & Mohamed, 2020).
Corrosion Inhibition
- Thiadiazoline compounds have been evaluated for their corrosion inhibition capabilities, particularly in the context of petroleum oil well/tubing steel. The structural features of such compounds, including the thiadiazole moiety, contribute to their efficiency as corrosion inhibitors (Tiwari, Mitra, & Yadav, 2021).
Antibacterial Activity
- Spiro[indole] thiadiazole derivatives have been synthesized and tested for antibacterial activity, showing significant efficacy against both Gram-positive and Gram-negative bacteria. This indicates the potential of the compound for further exploration in antimicrobial studies (Olomola, Bada, & Obafemi, 2009).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. Indole derivatives are found in a variety of natural products and drugs, and they often exhibit biological activity. For example, they can interact with biological targets such as enzymes or receptors, leading to a therapeutic effect .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-acetyl-5'-bromo-1'-(3-methylbutyl)-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O3S/c1-10(2)7-8-22-15-6-5-13(19)9-14(15)18(16(22)26)23(12(4)25)21-17(27-18)20-11(3)24/h5-6,9-10H,7-8H2,1-4H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQJOZOVWFTPFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)Br)C3(C1=O)N(N=C(S3)NC(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C18H21BrN4O3S | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2886338.png)



![3-(8-methyl-1,2-dihydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propanoic acid](/img/structure/B2886342.png)
![(2-ethylbenzo[d]thiazol-6-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2886343.png)

![N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2886346.png)



